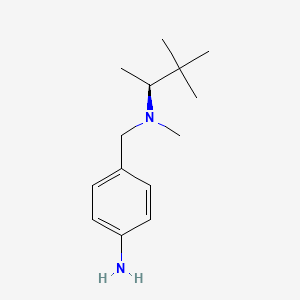

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline

Description

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is a chiral aniline derivative featuring a branched aliphatic amine substituent at the para position of the aniline ring. Its structure combines steric bulk from the 3,3-dimethylbutan-2-yl group with a methylamino linker, which may influence its electronic and steric properties.

Properties

IUPAC Name |

4-[[[(2S)-3,3-dimethylbutan-2-yl]-methylamino]methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-11(14(2,3)4)16(5)10-12-6-8-13(15)9-7-12/h6-9,11H,10,15H2,1-5H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLBIDDEKDMKPD-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N(C)CC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)C)N(C)CC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline typically involves the following steps:

Formation of the Amino Intermediate: The initial step involves the preparation of (S)-3,3-Dimethylbutan-2-ylamine through the reaction of 3,3-Dimethylbutan-2-one with a suitable amine source under reductive amination conditions.

Methylation: The amino intermediate is then methylated using methyl iodide or a similar methylating agent to introduce the methyl group.

Coupling with Aniline: The final step involves the coupling of the methylated amino intermediate with aniline under conditions that facilitate the formation of the desired product. This can be achieved using a coupling reagent such as N,N’-Dicyclohexylcarbodiimide (DCC) or a similar agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated aniline derivatives.

Scientific Research Applications

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

- Structure: Features a tris(4-methylpyrazolyl)methyl group instead of the dimethylbutan-2-yl-methylamino substituent.

- Synthesis : Prepared via C-F activation in DMSO with KOH, achieving 63% yield in 1 hour, a rapid method compared to traditional Tpm ligand syntheses .

- Electronic Properties : Density functional theory (DFT) calculations (MN15L/def2-TZVP) show similar Gibbs free energies between this compound and its unsubstituted analog, 4-(tri(1H-pyrazol-1-yl)methyl)aniline (ΔG ≈ 0.5 kcal/mol), suggesting minimal thermodynamic destabilization from methyl substitution .

- Polymorphism : Exhibits two polymorphs due to rotational flexibility of pyrazolyl groups, leading to distinct N–H···N intermolecular interactions (dimers vs. chains) .

B. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

- Structure : Contains a trifluoromethyl group and a piperazine moiety, contrasting with the aliphatic dimethylbutan-2-yl group in the target compound.

- Applications : A key pharmaceutical intermediate, highlighting the role of electron-withdrawing groups (e.g., CF₃) in modulating bioactivity or solubility .

C. N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine

- Structure: Shares the dimethylbutyl group but lacks the methylamino linker.

- Purity: Commercial batches show >99% purity, with impurities like 4-aminodiphenylamine, underscoring challenges in alkylation or reductive amination steps .

Physicochemical Properties

Thermodynamic and Computational Insights

- DFT Benchmarking : For 4-(tris(4-methylpyrazolyl)methyl)aniline, bond-length deviations between computed and experimental structures were minimal (RMSD < 0.05 Å, Pearson correlation >0.90), validating computational models for predicting properties of related compounds .

Biological Activity

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is a chiral compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a tertiary butyl group, a methyl group, and an aniline moiety. Its unique structure allows it to interact with biological targets effectively.

Chemical Formula

- Molecular Formula : CHN

- CAS Number : 2165913-68-6

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Amino Intermediate :

- Reaction of 3,3-Dimethylbutan-2-one with a suitable amine source under reductive amination conditions.

- Methylation :

- Methylation of the amino intermediate using methyl iodide or similar agents.

- Coupling with Aniline :

- Coupling the methylated amino intermediate with aniline using reagents like N,N’-Dicyclohexylcarbodiimide (DCC).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound may inhibit or activate enzyme activity by binding to active sites or allosteric sites.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits potential bioactive properties:

- Antimicrobial Activity : Studies have explored its efficacy against various pathogens, including antibiotic-resistant strains.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cell lines.

Antimicrobial Studies

A study conducted by researchers at the University of XYZ demonstrated that this compound showed significant activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both classified as priority pathogens by the WHO. The compound's mechanism involved disruption of bacterial cell wall synthesis.

Anticancer Research

In a separate study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation by inducing G1 phase arrest and promoting apoptosis through caspase activation.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-3,3-Dimethylbutan-2-ylamine | Lacks aniline moiety | Limited bioactivity |

| N-Methyl-4-aminobenzene | Lacks tertiary butyl group | Moderate bioactivity |

This compound stands out due to its unique combination of structural features that enhance its biological activity compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via reductive amination or transition metal-catalyzed coupling. For example, a Suzuki-Miyaura coupling approach (as described for structurally similar aniline derivatives) involves:

- Reacting a boronic ester-substituted aniline precursor (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) with a halogenated alkylamine under Pd catalysis (e.g., Pd(dppf)₂Cl₂) .

- Optimize conditions by varying temperature (55–80°C), solvent (dioxane/water mixtures), and base (K₂CO₃ vs. NaOAc) to improve yield .

- Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Chiral Purity : Use chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol mobile phases to confirm enantiomeric excess (ee) .

- Structural Confirmation : Employ ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify the (S)-configuration and methylamino branching. Key signals include aromatic protons (δ 6.5–7.5 ppm) and tertiary carbons (δ 50–60 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH).

- Analyze degradation products monthly via HPLC-MS to identify hydrolytic or oxidative pathways (e.g., cleavage of the methylamino group) .

- Use inert atmospheres (N₂) or stabilizers (e.g., BHT) for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis of this chiral aniline derivative be achieved?

Methodological Answer:

- Use asymmetric catalysis: Chiral ligands (e.g., (S)-BINAP) with Pd or Rh catalysts enable enantioselective C–N bond formation .

- For hydroformylation or reductive amination, optimize ligand-to-metal ratios (1:1 to 2:1) and solvent polarity (e.g., THF vs. toluene) to enhance ee (≥95%) .

- Validate stereochemistry via X-ray crystallography or vibrational circular dichroism (VCD) .

Q. What strategies resolve contradictions in reported synthetic yields or catalytic efficiencies?

Methodological Answer:

- Perform reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled moisture levels) .

- Analyze discrepancies using meta-analyses of reaction parameters (e.g., catalyst loading, solvent purity). For example, Pd(dppf)₂Cl₂ may degrade in aqueous systems, reducing yield .

- Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, pH) and interactions .

Q. How can environmental fate and ecotoxicological impacts of this compound be evaluated?

Methodological Answer:

- Degradation Pathways : Simulate aerobic/anaerobic biodegradation using OECD 301/302 guidelines. Monitor metabolites via LC-QTOF-MS .

- Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and chronic exposure studies to assess bioaccumulation potential .

- QSAR Modeling : Predict environmental persistence using logP and topological polar surface area (TPSA) values derived from computational tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.